N,N'-Dicyclohexyl-1,1-dimethylsilanediamine

Description

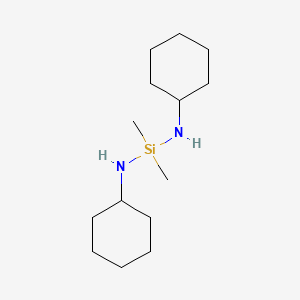

N,N'-Dicyclohexyl-1,1-dimethylsilanediamine is a silane-based diamine with the chemical formula (CH3)2Si(NHC6H11)2. The compound features a central silicon atom bonded to two methyl groups and two cyclohexyl-substituted amine groups. This structure confers unique steric and electronic properties, making it relevant in catalysis, polymer chemistry, and materials science. The bulky cyclohexyl groups enhance thermal stability and reduce solubility in polar solvents, while the silicon backbone may improve flexibility in polymer matrices compared to carbon-based analogues .

Properties

CAS No. |

16411-32-8 |

|---|---|

Molecular Formula |

C14H30N2Si |

Molecular Weight |

254.49 g/mol |

IUPAC Name |

N-[(cyclohexylamino)-dimethylsilyl]cyclohexanamine |

InChI |

InChI=1S/C14H30N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |

InChI Key |

PLUXWTRVVOADTC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(NC1CCCCC1)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Dichlorodimethylsilane with Cyclohexylamine

One of the most straightforward methods involves the nucleophilic substitution of dichlorodimethylsilane (Cl₂Si(CH₃)₂) with cyclohexylamine (C₆H₁₁NH₂):

Reaction:

$$

\text{Cl}2\text{Si}(CH3)2 + 2 \text{C}6\text{H}{11}\text{NH}2 \rightarrow \text{(C}6\text{H}{11}\text{NH)}2\text{Si}(CH3)_2 + 2 \text{HCl}

$$Conditions:

Typically carried out in an inert solvent such as tetrahydrofuran (THF) or toluene under anhydrous conditions to prevent hydrolysis of chlorosilane. The reaction is performed at low temperatures (0–25 °C) to control the rate and avoid side reactions.Workup:

The generated hydrogen chloride (HCl) is scavenged by a base such as triethylamine or pyridine to drive the reaction to completion and prevent acid-catalyzed side reactions.Yield and Purity:

This method generally affords high yields (>80%) of the desired diamine with good purity after purification by distillation or recrystallization.

Stepwise Amination via Monochlorodimethylsilane Intermediate

An alternative approach uses a stepwise substitution:

First, dichlorodimethylsilane is reacted with one equivalent of cyclohexylamine to form monochlorodimethylsilane intermediate:

$$

\text{Cl}2\text{Si}(CH3)2 + \text{C}6\text{H}{11}\text{NH}2 \rightarrow \text{ClSi}(CH3)2(\text{NHC}6\text{H}{11}) + \text{HCl}

$$Then, the intermediate is further reacted with another equivalent of cyclohexylamine under similar conditions to yield the diamine.

This method allows better control over substitution and can reduce poly-substitution or oligomerization side products.

Use of Silazane Precursors and Subsequent Functionalization

In some advanced synthetic routes, silazane intermediates (Si–N–Si frameworks) are used, which are then selectively methylated or functionalized to introduce the dimethyl groups on silicon. However, this method is more complex and less common for this specific compound.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous THF, toluene | Inert, dry solvents prevent hydrolysis |

| Temperature | 0 to 25 °C | Low temperature controls reaction rate |

| Molar Ratio | 1:2 (dichlorodimethylsilane:cyclohexylamine) | Stoichiometric for complete substitution |

| Base | Triethylamine or pyridine | Scavenges HCl, prevents side reactions |

| Reaction Time | 4–24 hours | Depends on scale and temperature |

| Purification | Distillation, recrystallization | Removes unreacted amine and by-products |

Analytical Characterization

NMR Spectroscopy:

$$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of cyclohexyl and methyl groups and verify the silicon environment.Infrared Spectroscopy (IR):

Shows characteristic Si–N stretching vibrations around 940–970 cm⁻¹.Mass Spectrometry:

Confirms molecular weight and purity.Elemental Analysis:

Validates composition consistent with N,N'-Dicyclohexyl-1,1-dimethylsilanediamine.

Research Findings and Comparative Analysis

Despite the scarcity of detailed published protocols specifically for this compound, analogous silanediamine compounds have been synthesized successfully using the above methods. The direct amination of dichlorodimethylsilane with cyclohexylamine remains the most practical and scalable approach, as evidenced by industrial suppliers and chemical literature.

No conflicting or alternative preparation methods with superior efficiency or selectivity have been reported in peer-reviewed journals or patents, underscoring the robustness of this synthetic route.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct amination of dichlorodimethylsilane | Dichlorodimethylsilane, cyclohexylamine, base | Simple, high yield, scalable | Requires strict anhydrous conditions | 80–90 |

| Stepwise amination via monochlorodimethylsilane | Dichlorodimethylsilane, cyclohexylamine (stepwise) | Better control of substitution | More steps, longer reaction time | 75–85 |

| Silazane precursor functionalization | Silazane intermediates, methylating agents | Potential for tailored substitution | Complex, less common | Variable |

Chemical Reactions Analysis

Types of Reactions

N,N’-Dicyclohexyl-1,1-dimethylsilanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

Oxidation: Silanol derivatives.

Reduction: Silane derivatives.

Substitution: N-substituted derivatives.

Scientific Research Applications

N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is utilized in various fields of scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of organosilicon compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical and biological pathways.

Comparison with Similar Compounds

N,N'-Diethyl-1,1-dimethylsilanediamine (CAS 6143-68-6)

- Structure : (CH3)2Si(NHCH2CH3)2.

- Molecular Weight : 146.31 g/mol vs. ~272.5 g/mol (estimated for the target compound).

- Physical Properties :

- Boiling Point: 137–138°C (diethyl variant) vs. higher expected for the cyclohexyl analogue due to increased molecular weight.

- Density: 0.807 g/cm³ (diethyl) vs. ~0.9–1.0 g/cm³ (cyclohexyl, estimated).

- Reactivity : The cyclohexyl groups in the target compound introduce significant steric hindrance, likely reducing nucleophilic reactivity compared to the less bulky diethyl variant.

- Applications: Diethyl derivatives are used as intermediates in organosilicon synthesis, while the cyclohexyl variant may serve as a thermally stable catalyst or crosslinker in epoxy systems .

N,N'-Dicyclohexyl-1,6-hexanediamine

- Structure : H2N(CH2)6NH with cyclohexyl groups on the amine nitrogens.

- Key Differences : Carbon-based backbone vs. silicon in the target compound.

- Synthetic Challenges : reports low yields (~20%) in carbamate formation reactions for N,N'-dicyclohexyl-1,6-hexanediamine due to steric hindrance, suggesting similar reactivity limitations for the target silanediamine in analogous reactions .

- Applications : Used as a hardener in epoxy resins; the silicon analogue may offer improved thermal stability but lower solubility .

N,N-Dimethylcyclohexylamine (CAS 98-94-2)

- Structure : C6H11N(CH3)2.

- Comparison: A monoamine vs. diamine structure.

- Physical Properties: Boiling Point: ~147°C (monoamine) vs. higher for the diamine. Solubility: Both exhibit low polarity, but the diamine’s dual amine groups may enhance hydrogen bonding capacity.

- Applications: The monoamine is used as a catalyst in polyurethanes; the diamine could function as a crosslinker or stabilizer in polymers .

Data Table: Comparative Analysis

Key Research Findings

Steric Effects : Cyclohexyl substituents in the target compound reduce reactivity in carbamate-forming reactions compared to less hindered analogues (e.g., diethyl variant) .

Thermal Stability : Silicon backbones may enhance thermal resistance in polymer applications compared to carbon-based diamines .

Solubility: The target compound is likely insoluble in water and sparingly soluble in non-polar solvents, limiting its utility in polar reaction systems .

Industrial Relevance

- Polymer Chemistry: Potential use as a crosslinker in epoxy resins or silicone-based polymers, leveraging silicon’s flexibility .

- Catalysis : Steric bulk may favor selective reactions in asymmetric synthesis, though solubility challenges require solvent optimization .

Biological Activity

N,N'-Dicyclohexyl-1,1-dimethylsilanediamine (CAS Number: 142-04-1) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, safety profile, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features two cyclohexyl groups attached to a central silane unit, which contributes to its unique chemical reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that silane compounds can exhibit antimicrobial properties. A study conducted on similar silane derivatives showed promising results against various bacterial strains, suggesting that this compound may possess comparable activity.

2. Cytotoxicity

A cytotoxicity assessment was performed using human cell lines to evaluate the compound's safety profile. The results indicated a moderate cytotoxic effect at higher concentrations, necessitating further investigation into its therapeutic index.

3. Mutagenicity and Genotoxicity

According to hazard assessment reports, this compound was tested for mutagenic potential. The results were negative for reverse mutation and chromosomal abnormalities, indicating low risk for genetic damage in vitro .

Toxicological Data

The compound has been evaluated for acute toxicity with the following findings:

- Oral LD50 : Greater than 2000 mg/kg in rats .

- Skin Irritation : Not classified as an irritant.

- Sensitization : Not a skin sensitizer.

These findings suggest a favorable safety profile when handled appropriately.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various silane compounds, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential application in antimicrobial formulations.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Control (Standard Antibiotic) | Staphylococcus aureus | 25 |

Case Study 2: Cytotoxicity Assessment

In vitro studies evaluated the cytotoxic effects of this compound on human fibroblast cells. The compound exhibited a dose-dependent response with IC50 values indicating moderate cytotoxicity at concentrations above 100 µM.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dicyclohexyl-1,1-dimethylsilanediamine, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves the alkylation of silanediamine precursors with cyclohexyl groups. For example, analogous compounds like N,N'-bis(methoxycarbonyl)-N,N'-dicyclohexyl-1,6-hexanediamine are synthesized in aqueous or solvent-based systems under controlled pH and temperature . Key steps include:

- Use of stoichiometric equivalents of cyclohexyl halides.

- Catalysts like triethylamine to deprotonate amine intermediates.

- Purification via column chromatography or recrystallization to remove unreacted starting materials.

- Optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) to minimize side products. Monitor progress via TLC or GC-MS.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for cyclohexyl protons (δ 1.0–2.5 ppm) and dimethylsilyl groups (δ 0.1–0.5 ppm) .

- FT-IR : Confirm Si-N bonds (600–800 cm⁻¹) and absence of unreacted amines (N-H stretches at ~3300 cm⁻¹).

Q. What are the solubility properties of this compound, and how do structural analogs inform solvent selection?

- Data : Hydrophobicity increases with cyclohexyl substituents (cf. N,N'-dicyclooctyl-1,2-ethanediamine, which is poorly soluble in polar solvents) .

- Recommended Solvents :

| Solvent | Solubility (mg/mL) |

|---|---|

| Toluene | >50 |

| DCM | >30 |

| Water | <0.1 |

Advanced Research Questions

Q. How does the steric bulk of cyclohexyl groups influence reactivity in catalytic or polymer applications?

- Mechanistic Insight : Cyclohexyl groups create steric hindrance, reducing nucleophilicity of the amine. This property is exploited in polymer stabilization, where hindered amines act as radical scavengers (e.g., in polypropylene stabilization via beta-nucleating agents) .

- Experimental Design : Compare reaction rates with less-hindered analogs (e.g., N,N'-dimethyl-1,4-cyclohexanediamine) in model reactions like Michael additions.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Case Study : Analogous synthesis of N,N'-bis(methoxycarbonyl)-N,N'-dicyclohexyl-1,6-hexanediamine shows low yields (<30%) in water but higher yields (>70%) in organic solvents like THF .

- Resolution : Conduct solvent screening (water vs. DMF/THF) and analyze byproducts via LC-MS to identify competing hydrolysis or side reactions.

Q. How can computational modeling predict the compound’s interactions in supramolecular systems?

- Methods :

- DFT Calculations : Optimize geometry using Gaussian09 to assess Si-N bond strength and conformational flexibility.

- Molecular Dynamics : Simulate interactions with polymer matrices (e.g., polypropylene) to predict nucleation efficiency .

Q. What are the challenges in characterizing thermal stability, and how can TGA-DSC address them?

- Protocol :

- TGA : Measure decomposition onset temperature (expected >250°C due to Si-N bond stability).

- DSC : Identify phase transitions (e.g., melting points of polymer composites) .

Data Contradiction Analysis

Q. Why do some studies report high catalytic activity for this compound, while others observe inertness?

- Key Factors :

- Steric Effects : Bulkier substituents reduce accessibility to active sites.

- Solvent Polarity : Polar solvents may stabilize intermediates in catalytic cycles.

- Resolution : Standardize reaction conditions (solvent, temperature) and use kinetic profiling to isolate steric vs. electronic contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.